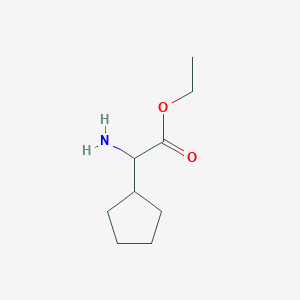![molecular formula C11H15F2NO B13250748 1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13250748.png)
1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol is an organic compound that features a difluorophenyl group attached to an ethylamino chain, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2,5-difluorobenzylamine with an appropriate epoxide or halohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to a desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties.
4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl: Investigated for its potential therapeutic applications.
Uniqueness
1-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-[1-(2,5-difluorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H15F2NO/c1-7(15)6-14-8(2)10-5-9(12)3-4-11(10)13/h3-5,7-8,14-15H,6H2,1-2H3 |
InChI Key |
YGBCEJNCYQMROH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13250669.png)
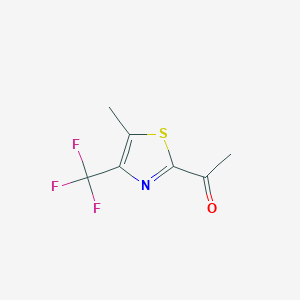
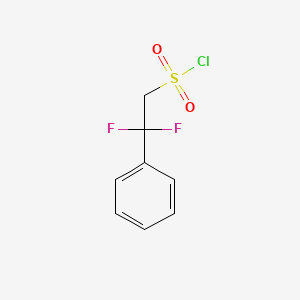
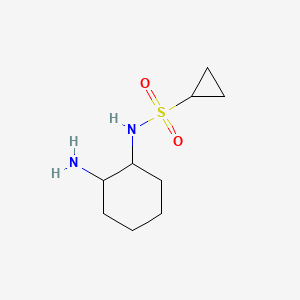
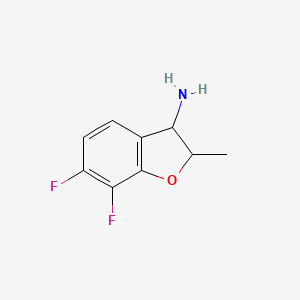

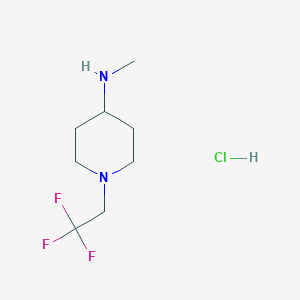
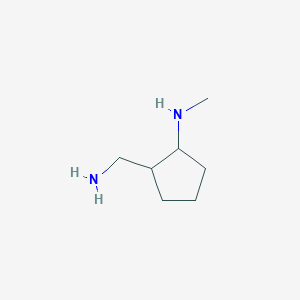
![2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13250712.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13250725.png)
![Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine](/img/structure/B13250730.png)
![2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250734.png)
![{2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13250740.png)
